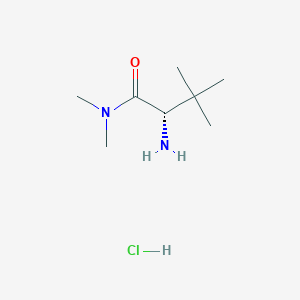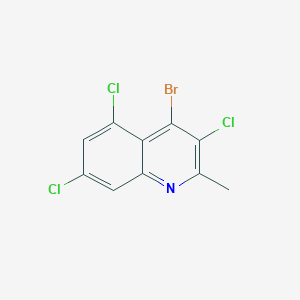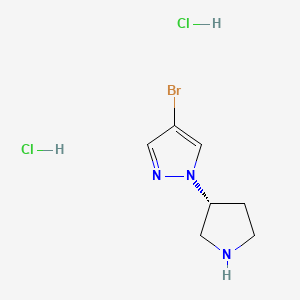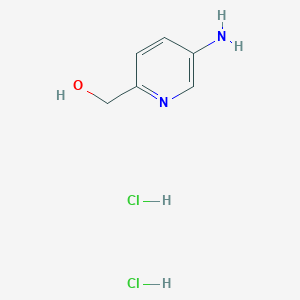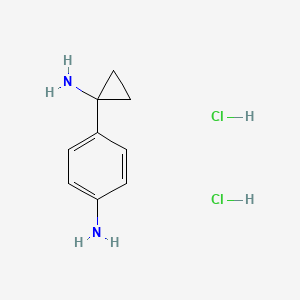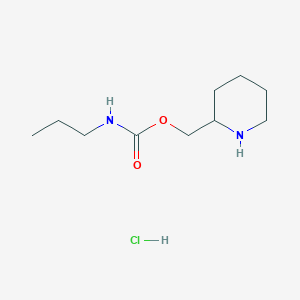
哌啶-2-基甲基 N-丙基氨基甲酸酯盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidin-2-ylmethyl N-propylcarbamate hydrochloride is a chemical compound with the CAS Number: 1803604-09-2 . It has a molecular weight of 236.74 .
Molecular Structure Analysis
The InChI code for piperidin-2-ylmethyl N-propylcarbamate hydrochloride is1S/C10H20N2O2.ClH/c1-8(2)12-10(13)14-7-9-5-3-4-6-11-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H . This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
Piperidin-2-ylmethyl N-propylcarbamate hydrochloride is a powder at room temperature .科学研究应用
1. GABA 摄取抑制剂和生物学评估
与哌啶-2-基甲基 N-丙基氨基甲酸酯盐酸盐在结构上相关的 (R)-N-(二芳基甲硫基/亚磺酰基)乙基/丙基-哌啶-3-羧酸盐酸盐已被合成,并评估了它们作为 γ-氨基丁酸 (GABA) 摄取抑制剂的潜力。这些化合物显示出有希望的 GAT1 抑制活性,一些化合物显示出对培养细胞中 [(3)H]-GABA 摄取的显着抑制,表明它们在神经学研究和药物开发中的潜在应用 (Zhang 等人,2007)。
2. 抗菌活性
与哌啶-2-基甲基 N-丙基氨基甲酸酯盐酸盐在结构上相似的化合物,例如 (2Z)-4,6-二苯基-N-((2-(哌啶-1-基)乙基]-2H-1,3-噻嗪-2-亚氨基盐酸盐,已被合成并筛选了其微生物活性。该研究证明了对包括铜绿假单胞菌、大肠杆菌和白色念珠菌在内的各种菌株的中等抗菌活性,表明在开发新的抗菌剂中具有潜在应用 (Ovonramwen 等人,2019)。
3. 抗癌研究和分子对接
哌啶-2-基甲基 N-丙基氨基甲酸酯盐酸盐相关化合物已被合成并评估其抗癌特性。例如,4-(哌啶-1-基甲基)-2-(噻吩-2-基)喹啉衍生物对人癌细胞系表现出显着的生长抑制作用,表明它们在癌症治疗和药物发现中的潜在应用 (Harishkumar 等人,2018)。此外,结构相关化合物的分子对接研究提供了对它们作为拓扑异构酶 II 抑制剂的作用机制的见解,为新型治疗剂的开发提供了基础 (Siwek 等人,2012)。
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .
未来方向
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
作用机制
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
A general mechanism for piperidine derivatives involves two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to be present in various pharmaceuticals, suggesting they may have diverse biological and pharmacological effects .
生化分析
Biochemical Properties
Piperidin-2-ylmethyl N-propylcarbamate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of piperidin-2-ylmethyl N-propylcarbamate hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, piperidin-2-ylmethyl N-propylcarbamate hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of piperidin-2-ylmethyl N-propylcarbamate hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of piperidin-2-ylmethyl N-propylcarbamate hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s effects .
Metabolic Pathways
Piperidin-2-ylmethyl N-propylcarbamate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, this compound can inhibit enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting metabolic flux and metabolite levels. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of piperidin-2-ylmethyl N-propylcarbamate hydrochloride within cells and tissues are critical for its activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues also influences its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of piperidin-2-ylmethyl N-propylcarbamate hydrochloride is an important aspect of its activity. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can affect its activity and function, as it may interact with different biomolecules depending on its subcellular location .
属性
IUPAC Name |
piperidin-2-ylmethyl N-propylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-2-6-12-10(13)14-8-9-5-3-4-7-11-9;/h9,11H,2-8H2,1H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNXWZHFEVEDIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)OCC1CCCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
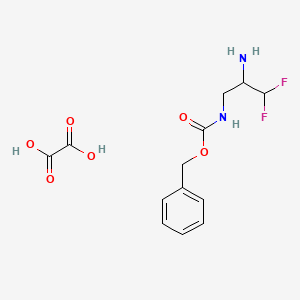
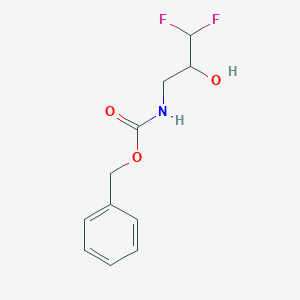
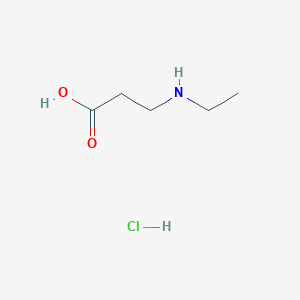
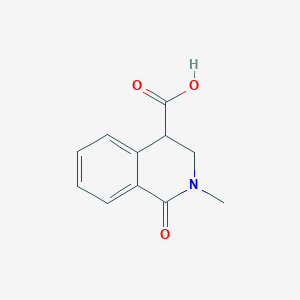
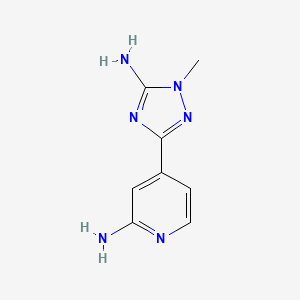
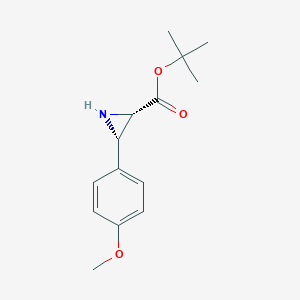
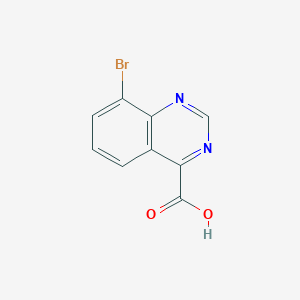
![Tert-butyl 2-[(azepan-4-yl)(methyl)amino]acetate](/img/structure/B1382767.png)
